molecular formula C5H2N2O3 B2620349 5-Cyano-1,2-oxazole-3-carboxylic acid CAS No. 1368193-26-3

5-Cyano-1,2-oxazole-3-carboxylic acid

Cat. No. B2620349
CAS RN: 1368193-26-3
M. Wt: 138.082
InChI Key: UHAULYQZAGMLBN-UHFFFAOYSA-N
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Description

5-Cyano-1,2-oxazole-3-carboxylic acid is a chemical compound with the CAS Number: 1368193-26-3 . It has a molecular weight of 138.08 and is typically in powder form .


Synthesis Analysis

The synthesis of oxazoles, including 5-Cyano-1,2-oxazole-3-carboxylic acid, can be achieved through various methods. One such method involves the use of task-specific phosphine ligands for palladium-catalyzed C-5 arylation of oxazoles . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of 5-Cyano-1,2-oxazole-3-carboxylic acid is represented by the InChI code: 1S/C5H2N2O3/c6-2-3-1-4 (5 (8)9)7-10-3/h1H, (H,8,9) .


Chemical Reactions Analysis

Oxazoles, including 5-Cyano-1,2-oxazole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . The reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for 5-Cyano-1,2-oxazole-3-carboxylic acid includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 5-Cyano-1,2-oxazole-3-carboxylic acid are not mentioned in the search results, oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been found to possess various biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

5-cyano-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O3/c6-2-3-1-4(5(8)9)7-10-3/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAULYQZAGMLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-1,2-oxazole-3-carboxylic acid

CAS RN

1368193-26-3
Record name 5-cyano-1,2-oxazole-3-carboxylic acid
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